PPI 0903M-d3
Description
Deuterium (B1214612) as a Strategic Non-Radioactive Probe in Scientific Investigations
Deuterium (D), a stable isotope of hydrogen, is a frequently used label in scientific research. clearsynth.com It is non-radioactive, making it safe for long-term experiments and use in living systems. creativebiomart.net The substitution of hydrogen with deuterium, which is twice as heavy, creates a significant mass shift that is easily detectable by mass spectrometry. clearsynth.com This makes deuterated compounds ideal for use as internal standards in quantitative assays. clearsynth.comscioninstruments.com
The key advantages of using deuterium include:
Distinct Mass Signature : It allows researchers to easily differentiate the analyte from the internal standard. clearsynth.com
Chemical Equivalence : Deuterated compounds behave almost identically to their non-labeled counterparts during chromatographic separation and ionization. scioninstruments.com
Cost-Effectiveness : Deuterium labeling is often more cost-effective compared to labeling with other stable isotopes like ¹³C or ¹⁵N. acanthusresearch.com
However, care must be taken in the placement of deuterium labels within a molecule. They should be positioned on non-exchangeable sites to prevent the loss of the label through chemical exchange with protons from solvents or the sample matrix, which could compromise the accuracy of the results. acanthusresearch.comsigmaaldrich.com
Broad Spectrum of Research Applications for Deuterated Compounds
Deuterated compounds are indispensable tools across a wide range of scientific disciplines. clearsynth.comresolvemass.caresearchgate.net Their applications are diverse and continue to expand with advancements in analytical technology.
Key research applications include:
Pharmacokinetics : In drug development, deuterated standards are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. ontosight.aiclearsynth.com They enable the precise quantification of a drug and its metabolites in biological samples like blood or plasma. clearsynth.comacanthusresearch.com
Metabolomics : Labeled compounds are used to trace metabolic pathways and measure the rate of metabolic reactions (flux analysis). ontosight.ainumberanalytics.com For instance, researchers can track how cells process nutrients by introducing substrates labeled with stable isotopes.
Proteomics : Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to quantify differences in protein abundance between different cell populations. ontosight.aiwikipedia.org
Analytical Chemistry : Deuterated molecules serve as ideal internal standards for quantitative mass spectrometry, helping to correct for matrix effects and improving the accuracy and precision of measurements. clearsynth.comscioninstruments.com
Structural Biology : Deuterium can be used as a contrast agent in NMR spectroscopy to help determine the three-dimensional structure of proteins and other biomolecules. clearsynth.com
PPI 0903M-d3: A Deuterated Internal Standard
This compound is the deuterium-labeled form of PPI 0903M. Its primary and sole application in research is to serve as a high-fidelity internal standard for the quantitative analysis of its non-labeled counterpart, PPI 0903M, in complex biological matrices.
The parent compound, PPI 0903M (also known as Ceftaroline (B109729) or T-91825), is the bioactive metabolite of the prodrug Ceftaroline fosamil. jmilabs.comtaylorfrancis.comnih.gov Ceftaroline is a fifth-generation cephalosporin (B10832234) antibiotic with potent activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). taylorfrancis.comasm.orgnih.govnih.gov Given its clinical importance, there is a critical need to accurately measure its concentration in biological fluids during preclinical and clinical studies. This is where this compound becomes essential. By adding a known quantity of this compound to a sample, researchers can use techniques like LC-MS/MS to accurately determine the concentration of the active drug, Ceftaroline. clearsynth.comacanthusresearch.com
Chemical and Physical Properties of this compound
The properties of this compound are defined by its chemical structure as a deuterated analog of Ceftaroline.
| Property | Value | Source(s) |
| Chemical Name | Ceftaroline-d3 | chemicalbook.comchembk.com |
| Synonyms | This compound, T-91825-d3 | cymitquimica.commedchemexpress.com |
| Molecular Formula | C₂₂H₁₇D₃N₈O₅S₄ | cymitquimica.com |
| Molecular Weight | 607.72 g/mol | cymitquimica.com |
| CAS Number | 189345-04-8 | chemicalbook.comcymitquimica.comchemicalbook.com |
| Isotopic Purity | Typically >98% | creativebiomart.net |
| Application | Internal standard for bioanalytical studies | clearsynth.comacanthusresearch.com |
Detailed Research Findings
Research involving this compound is focused on analytical method development and validation for pharmacokinetic studies of Ceftaroline. The findings from such studies are crucial for understanding how the drug behaves in the body.
| Research Area | Findings and Significance | Source(s) |
| Bioanalytical Method Validation | This compound is used as an internal standard in LC-MS/MS methods to quantify Ceftaroline in plasma, serum, or other biological tissues. Its use ensures high accuracy and precision, compensating for sample loss during extraction and variability in instrument response. | clearsynth.comscioninstruments.comacanthusresearch.com |
| Pharmacokinetic (PK) Studies | By enabling accurate measurement of the active drug, this compound is instrumental in determining key PK parameters of Ceftaroline, such as its half-life, peak concentration, and clearance rate. These studies are fundamental to establishing effective treatment regimens. | ontosight.aiclearsynth.comnih.gov |
| Metabolism Studies | The use of a stable-labeled internal standard helps in the clear identification and quantification of drug metabolites alongside the parent drug, providing a complete picture of the drug's metabolic fate. | clearsynth.com |
Properties
Molecular Formula |
C₂₂H₁₇D₃N₈O₅S₄ |
|---|---|
Molecular Weight |
607.72 |
Synonyms |
4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium, Inner Salt-d3; _x000B_T 91825-d3; |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of Ppi 0903m D3
Chemical Synthesis Methodologies for Deuterium (B1214612) Introduction
The synthesis of PPI 0903M-d3 involves the introduction of three deuterium atoms, most likely on the methyl group of the pyridinium (B92312) ring of the PPI-0903M structure. This strategic placement of deuterium requires specific synthetic methods that allow for regioselective labeling.
Regioselective Deuteration Strategies
Achieving regioselective deuteration is critical to ensure that the deuterium atoms are incorporated at the desired position without affecting other parts of the molecule. For the synthesis of this compound, a plausible strategy involves the synthesis of a deuterated precursor for the pyridinylthiazole side chain.
One common approach is the use of a deuterated starting material. For instance, the synthesis could commence with d3-methylamine or a related deuterated synthon to build the pyridinium ring. google.com Alternatively, direct H/D exchange reactions on a precursor molecule can be employed. These reactions are often catalyzed and can be directed to specific sites based on the acidity of the protons or through the use of directing groups. nih.gov For the pyridinium moiety, H/D exchange at the methyl group can be facilitated under basic conditions.
Catalytic Approaches for Deuterium Labeling
Catalytic methods offer a powerful tool for the introduction of deuterium into organic molecules with high efficiency and selectivity. Various transition metal catalysts, including those based on iridium, ruthenium, and palladium, have been shown to effectively catalyze hydrogen isotope exchange (H/D exchange) reactions. researchgate.netsphinxsai.comorganic-chemistry.org
In the context of synthesizing this compound, a late-stage deuteration of a suitable precursor using a homogeneous or heterogeneous catalyst could be envisioned. For example, an iridium-based catalyst could be used to selectively activate the C-H bonds of the methyl group on the pyridine (B92270) ring, facilitating their exchange with deuterium from a deuterium source like D2O or D2 gas. organic-chemistry.org The choice of catalyst and reaction conditions is crucial to prevent unwanted side reactions and ensure high levels of deuterium incorporation.
Another catalytic approach involves the reduction of a functional group with a deuterated reagent. While not directly applicable to the methyl group, this strategy is relevant for other parts of the cephalosporin (B10832234) core, as demonstrated in the synthesis of other deuterated cephalosporins where a C3' aldehyde was reduced with sodium borodeuteride. asm.org
Precursor Sourcing and Derivatization for Deuterated Analogs
The synthesis of a complex molecule like this compound relies on the availability of key precursors. The core of the molecule is the 7-aminocephalosporanic acid (7-ACA), a readily available starting material for many cephalosporin syntheses. asm.org The two side chains, the pyridinylthiazole and the thiadiazole moieties, are synthesized separately and then coupled to the 7-ACA core.
For this compound, the synthesis of the deuterated pyridinylthiazole side chain is a critical step. This can be achieved by starting with a commercially available deuterated pyridine derivative or by synthesizing it from simpler deuterated building blocks. For example, a d3-methylpyridinium salt could be prepared and then elaborated to the final thiazole-containing side chain.
The synthesis of the 1,2,4-thiadiazole (B1232254) side chain can be accomplished through established methods for constructing this heterocyclic ring system. google.com Once both side chains are prepared, they are sequentially coupled to the 7-ACA core to yield the final this compound molecule. The coupling reactions typically involve the formation of amide and thioether linkages.
Assessment of Deuteration Levels and Isotopic Purity
Analytical Techniques for Deuterium Quantification
Several analytical techniques can be employed for the quantification of deuterium in a molecule. The most common and powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be used to determine the extent of deuteration. In ¹H NMR, the disappearance or reduction in the intensity of the signal corresponding to the protons that have been replaced by deuterium provides a direct measure of deuterium incorporation. nih.govresearchgate.net For this compound, the singlet corresponding to the methyl protons on the pyridinium ring would be significantly diminished or absent. ²H NMR, on the other hand, directly detects the deuterium nuclei, and the area of the deuterium signal is proportional to the number of deuterium atoms present. google.comjmilabs.comeuropa.eu Quantitative NMR (qNMR) techniques can provide precise measurements of isotopic enrichment. google.comjmilabs.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the isotopic composition of a molecule. fda.govglobalrph.com By comparing the mass spectra of the deuterated and non-deuterated compounds, the increase in molecular weight due to the incorporated deuterium can be precisely measured. The relative intensities of the isotopic peaks (isotopologue distribution) can be used to calculate the percentage of molecules that are fully deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0). google.comfda.gov
Isotopic Distribution Profiling and Characterization
Isotopic Distribution Analysis: As mentioned, HRMS is the primary tool for profiling the isotopic distribution. The analysis of the mass spectrum provides a fingerprint of the different isotopic species present in the sample. This is crucial as even with highly efficient deuteration methods, a mixture of isotopologues is often produced. wikipedia.org
| Isotopologue | Number of Deuterium Atoms | Relative Abundance (%) |
| d0 | 0 | 0.1 |
| d1 | 1 | 1.0 |
| d2 | 2 | 5.0 |
| d3 | 3 | 93.9 |
Structural Confirmation: In addition to quantifying the deuterium content, it is essential to confirm that the deuterium atoms are located at the intended position. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the analysis of the fragment ions can help to pinpoint the location of the deuterium label. fda.gov NMR spectroscopy, particularly 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), can also be used to confirm the site of deuteration by correlating the deuterium signals with the corresponding carbon signals in the molecule.
The combination of these advanced analytical techniques ensures the accurate and thorough characterization of this compound, providing the necessary data to support its use in further scientific investigations.
Advanced Analytical Characterization of Ppi 0903m D3
Spectroscopic Applications for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the covalent structure and assessing the purity of novel chemical entities like PPI 0903M-d3. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information, offering a comprehensive analytical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. In the context of deuterated compounds, both proton (¹H) and deuterium (B1214612) (²H) NMR play crucial roles in verifying the isotopic labeling.
Proton NMR is a primary technique for verifying the successful incorporation of deuterium atoms. The principle lies in the disappearance or significant reduction in the intensity of the proton signal at the site of deuteration. For this compound, where a methyl group is targeted for deuteration, the characteristic singlet signal corresponding to these protons in the unlabeled compound would be absent in the ¹H NMR spectrum of the deuterated analog. The chemical shifts of the remaining protons in the molecule are largely unaffected, providing a full structural confirmation. studymind.co.uksavemyexams.comwikipedia.org
Hypothetical ¹H NMR data for this compound is presented below, illustrating the expected chemical shifts for the non-deuterated protons based on known data for similar cephalosporin (B10832234) structures. nih.govmagtechjournal.comgoogle.comtsijournals.com The absence of a signal for the deuterated methyl group would be the key indicator of successful synthesis.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.20-7.40 | m | Aromatic protons |
| 5.85 | d | β-lactam H-7 |
| 5.20 | d | β-lactam H-6 |
| 3.60 | ABq | Thia-azabicyclo ring CH₂ |
Note: This table is illustrative and based on typical chemical shifts for cephalosporin cores. The key diagnostic feature for this compound would be the absence of the signal for the deuterated methyl group.
While ¹H NMR confirms the absence of protons at the labeling site, deuterium (²H) NMR provides direct evidence of deuterium incorporation. The ²H nucleus has a spin I=1 and is NMR active, although it has a lower gyromagnetic ratio and a quadrupole moment, which results in broader signals compared to protons. magritek.com A ²H NMR spectrum of this compound would exhibit a signal at a chemical shift corresponding to the deuterated methyl group. magritek.comresearchgate.net This provides unambiguous confirmation of the site and extent of isotopic labeling.
Table 2: Hypothetical ²H NMR Data for this compound
| Chemical Shift (δ) ppm | Linewidth (Hz) | Assignment |
|---|
Note: This table is illustrative. The exact chemical shift would be very similar to the corresponding proton signal in the unlabeled compound.
Proton (¹H) NMR for Deuterium Substitution Confirmation
Mass Spectrometry (MS) for Molecular Weight and Isotopic Fingerprinting
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and confirming its elemental composition and isotopic distribution.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. rsc.orgrsc.orgmdpi.com For this compound, HRMS would be used to confirm the increase in molecular weight corresponding to the replacement of three protons with three deuterons. The expected molecular weight of this compound would be approximately 3 Da higher than that of the unlabeled PPI 0903M. The high accuracy of HRMS allows for the differentiation between the deuterated compound and any potential impurities with similar nominal masses. nih.govnih.gov
Table 3: Hypothetical HRMS Data for PPI 0903M and this compound
| Compound | Calculated Exact Mass [M+H]⁺ | Observed m/z |
|---|---|---|
| PPI 0903M | 605.08 (for C₂₂H₂₁N₈O₅S₄) | 605.08xx |
Note: The exact mass is calculated based on the most abundant isotopes of each element. The 'xx' denotes the high precision of the measurement.
Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of a molecule by analyzing its fragmentation patterns. icm.edu.plresearchgate.net The precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern of this compound would be compared to that of the unlabeled compound. Key fragments containing the deuterated methyl group would show a mass shift of +3 Da, confirming the location of the isotopic label within the molecule's structure. The characteristic fragmentation of the cephalosporin core would remain consistent between the labeled and unlabeled compounds, providing further structural verification. icm.edu.plresearchgate.netresearchgate.net
Table 4: Hypothetical Key Fragment Ions in MS/MS of this compound
| Fragment Description | Expected m/z for PPI 0903M | Expected m/z for this compound |
|---|---|---|
| Fragment containing the deuterated side chain | [Fragment]⁺ | [Fragment+3]⁺ |
| Fragment from β-lactam ring cleavage | [Fragment A]⁺ | [Fragment A]⁺ |
Note: This table illustrates the expected mass shifts in key fragments, confirming the site of deuteration.
High-Resolution Mass Spectrometry for Exact Mass Determination
Vibrational Spectroscopy (IR, Raman) for Bond Strength and Structural Changes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for elucidating molecular structure. These methods probe the vibrational modes of a molecule, which are sensitive to bond strength, mass of the constituent atoms, and local chemical environment. libretexts.orgd-nb.info The substitution of hydrogen with deuterium in this compound induces a significant and predictable shift in the vibrational frequencies of the associated chemical bonds.
This phenomenon is rooted in the mass difference between hydrogen (¹H) and deuterium (²H or D). The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org By doubling the mass of the hydrogen atom, deuteration causes a noticeable decrease in the frequency of stretching and bending vibrations involving that position. For instance, a typical C-H stretching vibration observed around 3000 cm⁻¹ in an IR or Raman spectrum would shift to a lower frequency (approximately 2100-2200 cm⁻¹) for a C-D bond. libretexts.org
This isotopic shift is invaluable for several reasons:
Precise Peak Assignment: It allows for the unambiguous assignment of vibrational bands corresponding to specific C-H bonds in the complex structure of the parent molecule, PPI 0903M.
Probing Structural Changes: By monitoring these well-defined C-D vibrational frequencies, researchers can study subtle changes in the local conformation and electronic environment of the deuterated sites. This is particularly useful for investigating drug-target interactions, where changes in bond strength upon binding can be detected as shifts in the vibrational spectrum. researchgate.net
Complementary Information: IR spectroscopy is most sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels at analyzing non-polar, symmetric bonds. cdnsciencepub.com Utilizing both techniques on this compound provides a more complete picture of its vibrational structure.
| Vibrational Mode | Typical Frequency (C-H) in cm⁻¹ | Predicted Frequency (C-D) in cm⁻¹ | Isotopic Ratio (νH/νD) |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 | ~1.35 |
| Aliphatic C-H/C-D Stretch | 3000 - 2850 | 2250 - 2100 | ~1.33 |
| C-H/C-D Bending | 1470 - 1350 | 1100 - 1000 | ~1.38 |
Chromatographic Separation Techniques for Purity and Analytical Standard Development
The development of a deuterated compound like this compound for use as an analytical standard necessitates rigorous assessment of its purity. Chromatographic techniques are the primary methods employed for this purpose, ensuring that the standard is free from the non-deuterated parent compound and other synthesis-related impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis and quantification of non-volatile pharmaceuticals like cephalosporins. oup.comresearchgate.net A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for developing this compound as an analytical standard.
Method development for a cephalosporin such as this compound would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase is generally a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer to control pH and ensure sharp, symmetrical peak shapes. researchgate.netscielo.org.mx Detection is commonly performed using a UV detector at a wavelength where the molecule exhibits strong absorbance. researchgate.net
The method must be validated according to established guidelines to ensure it is fit for purpose. scielo.org.mx This involves demonstrating its linearity, accuracy, precision, specificity, and sensitivity. The specificity is crucial for confirming that the analytical signal is solely from this compound and is well-resolved from its non-deuterated counterpart and any potential degradation products. researchgate.net
| Parameter | Typical Condition / Acceptance Criteria |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.01 M Sodium Acetate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 - 1.0 µg/mL researchgate.net |
| Limit of Quantitation (LOQ) | 1.0 - 5.0 µg/mL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. openaccessjournals.com While large, non-volatile molecules like cephalosporins are not typically analyzed directly by GC, the technique is indispensable for controlling the purity of the this compound standard in other ways. scirp.org Its primary application is in the analysis of residual solvents. drawellanalytical.com Organic solvents used during the synthesis and purification of the drug substance must be monitored and controlled to ensure they are below safety-mandated levels. scirp.org
Additionally, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent tool for identifying and quantifying any volatile impurities or degradation products that might be present in the analytical standard. drawellanalytical.commedistri.swiss This ensures the identity and purity of the final this compound material.
Applications in Neutron Scattering Studies
The most profound application of a deuterated molecule like this compound is in the field of neutron scattering. Neutrons interact with atomic nuclei, and their scattering properties can vary dramatically between isotopes of the same element. wikipedia.org The large difference in neutron scattering length between hydrogen and deuterium is the basis for powerful structural biology techniques. wikipedia.orgiucr.org
Contrast Variation in Organic Samples
Small-Angle Neutron Scattering (SANS) with contrast variation is a technique used to determine the structure of multi-component biological assemblies in solution. ckcest.cn It allows researchers to "highlight" or make "invisible" specific components within a larger complex. ckcest.cnornl.gov This is achieved by varying the isotopic composition (the H₂O/D₂O ratio) of the solvent. ckcest.cn
When this compound is part of a larger biological complex (e.g., bound to a target protein), its deuterated sites act as a label. Because deuterium scatters neutrons very differently from hydrogen, the scattering profile of this compound is distinct. fas.orgnih.gov By adjusting the D₂O concentration of the solvent to match the average scattering length density of the protein, the protein becomes effectively "invisible" to the neutrons. In this "contrast-matched" state, the resulting scattering signal comes predominantly from the deuterated drug molecule, allowing its shape and conformation within the complex to be determined. nih.gov This provides unparalleled insight into its binding mode.
Reduction of Incoherent Scattering Background
One of the major challenges in neutron scattering experiments on biological samples is the high background signal caused by the incoherent scattering of hydrogen atoms. fas.org Hydrogen has one of the largest incoherent scattering cross-sections of any element, which creates a strong, featureless background that can obscure the weaker, structurally significant coherent scattering signal. fas.orgsciencetopics.net
This is where deuteration provides a critical advantage. Deuterium has a much smaller incoherent scattering cross-section than hydrogen. fas.orgresearchgate.net By replacing hydrogen atoms with deuterium at specific sites, as in this compound, the incoherent background is significantly reduced. nih.gov This leads to a dramatic improvement in the signal-to-noise ratio of the experiment, enabling the collection of higher quality data and the resolution of finer structural details. nih.gov
| Isotope | Coherent Scattering Length (bcoh) [fm] | Incoherent Scattering Cross-section (σinc) [barns] |
|---|---|---|
| Hydrogen (¹H) | -3.74 fas.org | 80.26 |
| Deuterium (²H) | 6.67 fas.org | 2.05 |
Mechanistic and Pre Clinical Research Applications of Ppi 0903m D3
Investigation of Biochemical Pathways and Biotransformation Mechanisms
Stable isotope-labeled compounds are critical for accurately tracing and quantifying the metabolic fate of a drug candidate. The key advantage of using a deuterated standard like PPI 0903M-d3 is that its chemical and physical properties are nearly identical to the parent compound, PPI-0903M, but it is easily distinguishable by its higher mass using mass spectrometry.
In preclinical research, understanding how a compound is metabolized is crucial. In vitro systems, such as liver microsomes or non-human cellular models, are used to identify potential metabolites. nih.gov In these experiments, the parent drug (PPI-0903M) is incubated with the model system, and a known quantity of the deuterated internal standard (this compound) is added during sample processing.
The primary metabolic pathways for many drugs, particularly classes like proton pump inhibitors, involve oxidation by cytochrome P450 (CYP) enzymes, such as CYP2C19 and CYP3A4, followed by other transformations like sulfation. pharmgkb.orgresearchgate.netfrontiersin.orgpharmgkb.org By analogy, researchers investigating the cephalosporin (B10832234) PPI-0903M would use this compound to trace its biotransformation. Using liquid chromatography-mass spectrometry (LC-MS), analysts can distinguish between the drug and its metabolites. The deuterated standard provides a precise reference point for both the retention time and the expected mass shift of metabolites, helping to confirm their identity and enabling accurate quantification.
Table 1: Example of Metabolite Identification using a Deuterated Standard This table illustrates a hypothetical scenario of how this compound would be used to identify potential metabolites of PPI-0903M in an in vitro assay.
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Identification |
| PPI-0903M | 604.71 | 604.71 | Parent Compound |
| This compound | 607.72 | 607.72 | Internal Standard |
| Metabolite A (Oxidation) | 620.71 (+16) | 620.71 | Hydroxylated Metabolite |
| Metabolite B (Glucuronidation) | 780.71 (+176) | 780.71 | Glucuronide Conjugate |
Analysis of Compound Stability and Degradation Kinetics
The stability of a drug under various conditions (pH, temperature, light) is a critical physicochemical property. nih.govsemanticscholar.orgsci-hub.se Kinetic studies are performed to determine the rate at which a compound degrades. The degradation of many compounds follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.govresearchgate.net
In these studies, this compound serves as an ideal internal standard. A sample of PPI-0903M is subjected to stress conditions, and aliquots are taken at various time points. A fixed amount of this compound is added to each aliquot before analysis. Because the internal standard is added just before measurement, it does not undergo degradation during the experiment. Any variations in sample preparation or instrument response can be normalized against the constant signal from the deuterated standard. This allows for the precise calculation of the remaining concentration of the parent compound and the determination of degradation rate constants. foodandnutritionresearch.net
Table 2: Hypothetical Degradation Data for PPI-0903M using this compound as Internal Standard This table shows example data from a stability experiment at a specific temperature. The consistent response of the internal standard allows for accurate quantification of the parent compound's degradation.
| Time (hours) | PPI-0903M Response (Area) | This compound Response (Area) | Normalized PPI-0903M Concentration (%) |
| 0 | 1,050,000 | 515,000 | 100.0 |
| 12 | 845,000 | 520,000 | 79.2 |
| 24 | 660,000 | 510,000 | 63.0 |
| 48 | 425,000 | 518,000 | 40.0 |
| 72 | 260,000 | 512,000 | 24.8 |
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.orgnih.gov Measuring the KIE is a powerful technique for determining reaction mechanisms, particularly for identifying whether a specific bond is broken in the rate-determining step of the reaction. princeton.edumdpi.com
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is being formed or broken in the rate-limiting step of a reaction. libretexts.orgcolumbia.edu For deuterium (B1214612) substitution, the C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. libretexts.org Consequently, breaking the C-D bond requires more energy, leading to a slower reaction rate. This results in a "normal" KIE, where the ratio of the rate constants (kH/kD) is significantly greater than 1. princeton.edu
A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking at the reaction center but is located nearby (e.g., on an adjacent carbon). libretexts.orgprinceton.edu These effects are typically much smaller than primary KIEs (kH/kD is close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the transition state. princeton.edu
Table 3: Types of Kinetic Isotope Effects and Their Mechanistic Implications
| KIE Type | Typical kH/kD Value | Mechanistic Interpretation |
| Primary | > 2 | C-H/D bond is broken in the rate-determining step. princeton.edu |
| Secondary | 0.7 - 1.5 | C-H/D bond is not broken but is near the reaction center; provides information on transition state structure. princeton.edu |
| No Effect | ~ 1 | C-H/D bond is not involved in or near the rate-determining step. |
Enzymatic Reaction Mechanism Probing
The KIE is particularly useful for probing the mechanisms of enzyme-catalyzed reactions. nih.gov For a drug like PPI-0903M, metabolism often involves the hydroxylation of a C-H bond by a CYP450 enzyme. pharmgkb.orgfrontiersin.org To determine if a specific C-H bond cleavage is the rate-limiting step of its metabolism, researchers can synthesize a version of the molecule deuterated at that specific position (i.e., this compound).
By comparing the rate of metabolism of PPI-0903M with that of this compound in an in vitro enzyme assay, a large primary KIE (kH/kD > 2) would provide strong evidence that the cleavage of that specific C-H bond is the slowest step in the metabolic pathway. nih.gov Conversely, the absence of a significant KIE would suggest that this bond cleavage is not rate-limiting. snnu.edu.cn This information is vital for understanding the drug's metabolic stability and potential for drug-drug interactions.
Pre-clinical Pharmacodynamic Research in vivo (Non-human Animal Models)
Pharmacodynamics (PD) describes the effect of a drug on the body. For an antibiotic like PPI-0903M, this involves its ability to kill or inhibit the growth of bacteria in vivo. Preclinical PD studies are often conducted in non-human animal models, such as murine infection models, to determine the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts efficacy. nih.govnih.gov
Studies on PPI-0903M have been conducted in neutropenic murine thigh and lung infection models against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov In these studies, the key objective is to correlate a specific pharmacokinetic parameter with the observed antibacterial effect (reduction in bacterial count). While these studies measure the efficacy of PPI-0903M, the accurate measurement of its concentration in plasma over time (pharmacokinetics) is essential. This is where its deuterated analog, this compound, plays a crucial role as an internal standard for the bioanalytical assays that quantify the drug levels in the animals.
Research has shown that for PPI-0903M, similar to other beta-lactam antibiotics, the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the PK/PD index that best correlates with its antibacterial efficacy. nih.govnih.gov
Table 4: Pharmacodynamic Findings for PPI-0903M in Murine Infection Models Data derived from studies on the non-deuterated compound, PPI-0903M, which rely on its deuterated form for accurate quantification.
| Parameter | Finding | Source |
| Animal Model | Neutropenic murine thigh and lung infection | nih.govnih.gov |
| Target Organisms | S. pneumoniae, S. aureus (including MRSA), E. coli | nih.gov |
| Correlating PK/PD Index | % Time free drug is above MIC (%fT>MIC) | nih.govnih.gov |
| Efficacy Correlation (R²) | 84% to 88% for %fT>MIC | nih.gov |
| Bacteriostatic Dose (%fT>MIC) | 24-32% against S. pneumoniae and S. aureus | nih.gov |
| 1-log Kill Dose (%fT>MIC) | 33-38% against S. pneumoniae and S. aureus | nih.gov |
These findings, which are fundamental to establishing a dosing regimen for later clinical trials, depend on the precise PK data made possible by using stable isotope-labeled standards like this compound.
Antimicrobial Efficacy in Murine Infection Models
The in vivo efficacy of PPI 0903M has been characterized in various murine infection models, demonstrating its potent antimicrobial activity against a range of pathogens, including resistant strains.
In neutropenic murine thigh and lung infection models, PPI-0903 (the prodrug which converts to PPI 0903M in vivo) was tested against five strains of Streptococcus pneumoniae, four strains of Staphylococcus aureus (including two MRSA strains), and four strains of Gram-negative bacilli (Escherichia coli and Klebsiella pneumoniae). nih.gov The compound demonstrated significant, dose-dependent bacterial killing. nih.gov For example, against S. pneumoniae and S. aureus, single doses produced marked reductions in bacterial burden, with killing rates of up to 4.6 log₁₀ CFU/thigh observed within 6 to 9 hours. nih.gov The maximal reduction in bacterial count for S. pneumoniae averaged 4.3 ± 0.5 log₁₀ CFU/thigh compared to untreated controls. nih.gov For S. aureus and the Gram-negative bacilli, the mean reductions from the start of therapy were 3.0 ± 0.3 log₁₀ CFU/thigh and 2.5 ± 0.3 log₁₀ CFU/thigh, respectively. nih.gov
In a rabbit endocarditis model, PPI 0903M demonstrated superior in vivo bactericidal activity against both a methicillin-resistant S. aureus (MRSA) strain and a heterogeneous glycopeptide-intermediate S. aureus (hGISA) strain when compared to linezolid (B1675486) and vancomycin (B549263). nih.gov After four days of treatment, PPI 0903M achieved a reduction of at least 6-log₁₀ CFU/g in vegetation growth for both strains, proving more effective than the comparators, particularly against the hGISA strain. nih.gov
Table 1: Summary of PPI 0903M Efficacy in Murine Infection Models
| Model System | Pathogen(s) | Key Findings | Reference |
| Neutropenic Murine Thigh Infection | S. pneumoniae, S. aureus (MSSA, MRSA), E. coli, K. pneumoniae | Showed significant dose-dependent killing. Mean bacterial reduction of ~3.0-4.3 log₁₀ CFU/thigh. | nih.gov |
| Rabbit Aortic Valve Endocarditis | S. aureus (MRSA, hGISA) | Exhibited superior bactericidal activity compared to vancomycin and linezolid; >6 log₁₀ CFU/g reduction in vegetation. | nih.gov |
Pathogen Susceptibility and Resistance Selection Studies (in vitro, non-clinical)
PPI 0903M has a broad spectrum of in vitro activity against clinically important pathogens. It is notably potent against multidrug-resistant Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), heteroresistant VISA (hVISA), and vancomycin-resistant S. aureus (VRSA). nih.gov Its activity extends to coagulase-negative staphylococci and key respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. nih.gov
In a large-scale study using a worldwide collection of clinical isolates, PPI 0903M demonstrated broader activity against multidrug-resistant staphylococci and streptococci than other extended-spectrum cephalosporins. chemicalbook.com Research on resistance selection has shown that while resistance can be selected for in Enterobacteriaceae, it occurs much less frequently with MRSA. nih.gov
The stability of PPI 0903M in the presence of various β-lactamases has been investigated. It shows some lability to common Class A β-lactamases, such as TEM and SHV enzymes. nih.gov This susceptibility is more pronounced with extended-spectrum β-lactamases (ESBLs), hyperproduced AmpC enzymes, and K1 enzymes, which can lead to significantly higher Minimum Inhibitory Concentrations (MICs). nih.gov However, the resistance conferred by Class A β-lactamases was found to be reversible when PPI 0903M was combined with the β-lactamase inhibitor clavulanate. nih.gov
The primary mechanism of action for PPI 0903M, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). oup.com A key feature of PPI 0903M is its potent activity against MRSA, which is attributed to its high binding affinity for PBP2a, the modified PBP that confers methicillin (B1676495) resistance. nih.govmdpi.com
Competitive binding assays have been used to quantify this affinity. The 50% inhibitory concentration (IC₅₀) represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin to the PBP. Lower IC₅₀ values indicate higher binding affinity. Studies show that PPI 0903M binds to PBP2a in MRSA with significantly higher affinity than other β-lactams. nih.govresearchgate.net For instance, against various MRSA strains, the IC₅₀ of ceftaroline (B109729) for PBP2a ranged from ≤0.5 to 1 µg/mL. nih.gov It also demonstrates high affinity for PBP1, PBP2, and PBP3 in methicillin-susceptible S. aureus (MSSA) and for the essential PBPs in S. pneumoniae, including PBP2X, PBP2B, and PBP1A in penicillin-resistant strains. nih.govresearchgate.net
Table 2: IC₅₀ (µg/mL) of Ceftaroline (PPI 0903M) for PBPs of S. aureus
| Strain (Phenotype) | PBP1 | PBP2 | PBP3 | PBP2a | Reference |
| ATCC 29213 (MSSA) | ≤0.5 | ≤0.5 | ≤0.5 | N/A | nih.gov |
| MRSA (hVISA) | ≤0.5 | ≤0.5 | ≤0.5 | 1 | nih.gov |
| MRSA (VRSA) | ≤0.5 | ≤0.5 | ≤0.5 | 1 | nih.gov |
Investigation of Beta-Lactamase Interactions
Advanced Research Tool in Drug Discovery and Development (Non-Clinical)
The deuterated form of the compound, this compound, serves as a critical tool in non-clinical research, particularly in analytical and metabolic studies. cymitquimica.com The substitution of hydrogen with deuterium atoms creates a heavier, stable isotope-labeled version of the molecule. This modification does not typically alter the biological activity but allows the compound to be distinguished from its non-deuterated counterpart by mass spectrometry. This property is invaluable for quantitative analysis in complex biological matrices.
In drug discovery, confirming that a potential drug molecule binds to its intended target is a fundamental step. This compound is an ideal internal standard for use in mass spectrometry-based assays designed to quantify the binding of PPI 0903M to its targets, such as PBPs. By adding a known quantity of the deuterated standard to a sample, researchers can accurately measure the concentration of the unlabeled drug that is bound to the protein or remains free in solution. This approach is crucial for determining binding affinities and kinetics. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) similarly use isotopic labeling to probe changes in protein conformation upon ligand binding, providing insights into allosteric regulation and target engagement. nih.gov
Understanding the molecular interactions of a drug candidate, including its metabolic fate, is essential for its development. This compound is used as an internal standard in pharmacokinetic (PK) and drug metabolism studies. For instance, when studying the metabolic stability of PPI 0903M in liver microsomes or other in vitro systems, the deuterated standard allows for precise quantification of the parent compound over time. ucl.ac.be This helps researchers determine the rate of metabolism and identify any metabolites that are formed, thereby elucidating the molecular pathways involved in the drug's breakdown and clearance.
Future Directions and Emerging Trends in Deuterated Ppi 0903m Research
Innovations in Deuterium (B1214612) Labeling Technologies
Recent advancements in chemical synthesis are making the process of deuterium labeling more efficient, selective, and cost-effective. Innovations such as automated synthesis platforms and the development of novel labeling reagents are expanding the toolkit available to medicinal chemists. adesisinc.com For instance, methods using palladium catalysts with deuterium gas (D2) generated in situ from D2O and aluminum offer an environmentally friendly approach to achieve high levels of deuterium incorporation. mdpi.com
Flow chemistry is another emerging technology that provides precise control over reaction conditions, leading to higher yields and purer deuterated products. adesisinc.com These technologies are not only crucial for the initial synthesis of compounds like PPI 0903M-d3 but also for producing the necessary quantities for extensive preclinical and clinical evaluation. The development of more efficient and selective deuteration methods will continue to be a critical driver of research in this area. mdpi.com
Integration with Multi-Omics Approaches in Model Systems
The era of systems biology has ushered in the use of "multi-omics" approaches, which involve the comprehensive analysis of various biological molecules, including genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). unimi.itoup.comnih.gov The integration of deuterated compounds like this compound into these multi-omics studies offers a powerful strategy to understand their effects on biological systems at a molecular level.
Stable isotope-assisted metabolomics, for example, uses isotopically labeled compounds to trace metabolic pathways and identify novel metabolites. chemrxiv.orgacs.orgresearchgate.net By treating bacterial or cellular models with this compound, researchers can track its metabolic fate and its impact on various metabolic pathways within the organism. chemrxiv.orgfrontiersin.org This can reveal not only the mechanism of action of the antibiotic but also potential mechanisms of resistance. frontiersin.org Combining these metabolomic data with proteomic and transcriptomic analyses can provide a holistic view of the cellular response to the drug, identifying the network of genes and proteins that are affected. unimi.itmdpi.com This integrated approach is invaluable for understanding the broader biological implications of deuteration and for identifying potential biomarkers of drug efficacy. mdpi.com
Development of Certified Reference Materials and Analytical Standards
The accurate quantification of drugs and their metabolites in biological samples is fundamental to pharmacokinetic studies and therapeutic drug monitoring. asm.orgsci-hub.se Deuterated compounds like this compound are ideal for use as internal standards in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). asm.orgasm.orgnih.gov The use of a deuterated internal standard is crucial as it corrects for variability during sample extraction, injection, and ionization, ensuring robust and accurate measurements. asm.org
The development of certified reference materials (CRMs) and analytical standards for this compound and its parent compound is therefore essential. Organizations like the United States Pharmacopeia (USP) play a key role in developing and providing these standards to ensure the quality and consistency of analytical testing across different laboratories. usp.org The availability of high-purity, well-characterized standards for compounds like Cefdinir, the parent of PPI 0903M, is critical for research and clinical applications. medchemexpress.com As research into deuterated antibiotics expands, the demand for a wider range of certified deuterated standards will undoubtedly increase. iaea.orgorientjchem.org
Computational Chemistry and Deuterium Effects Prediction
Computational chemistry and molecular modeling are becoming increasingly sophisticated tools in drug design and development. These methods can be used to predict the effects of deuteration on a molecule's properties, including its metabolic stability. By simulating the interaction of a deuterated compound with metabolic enzymes, researchers can predict the deuterium kinetic isotope effect (DKIE)—the change in reaction rate upon isotopic substitution. nih.govnih.gov
These computational predictions can help to identify the optimal positions for deuteration within a molecule to achieve the desired pharmacokinetic profile. tandfonline.com This in silico approach can significantly reduce the time and resources required for experimental studies by prioritizing the most promising candidates for synthesis and testing. As computational models become more accurate, they will play an increasingly important role in guiding the design of next-generation deuterated drugs, including novel analogues of PPI 0903M.
Broader Implications for Isotope-Assisted Research in Antimicrobial Science
The research and development focused on this compound have broader implications for the entire field of antimicrobial science. The methodologies and insights gained from studying this specific deuterated cephalosporin (B10832234) can be applied to a wide range of other antibiotics. Isotope labeling, particularly with deuterium, is a powerful tool for investigating drug metabolism, mechanisms of action, and resistance pathways in various classes of antimicrobials. frontiersin.orgnih.gov
For example, stable isotope labeling can be used to track the synthesis of bacterial lipids or proteins, providing a rapid method for assessing antibiotic susceptibility. acs.orgnih.gov This approach has the potential to accelerate the development of new diagnostic tests for antibiotic resistance. nih.gov Furthermore, the knowledge gained from developing and validating analytical methods using deuterated standards can be transferred to other antimicrobial agents, improving the quality and reliability of research across the field. nih.govresearchgate.net Ultimately, the continued exploration of deuterated compounds like this compound will contribute to a deeper understanding of antimicrobial pharmacology and aid in the fight against infectious diseases. azolifesciences.com
Q & A
Basic Research Questions
Q. How can researchers formulate focused research questions for studies involving PPI 0903M-d3?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Define the biological or chemical system under study (e.g., enzyme targets, cellular pathways).
- Intervention: Specify the application of this compound (e.g., dosage, administration method).
- Comparison: Identify control groups or alternative compounds.
- Outcome: Determine measurable endpoints (e.g., inhibition rates, binding affinity).
Ensure alignment with gaps identified in literature reviews .
Q. What steps ensure clarity and precision in research questions for this compound studies?
- Avoid vague terms (e.g., "investigate effects") and focus on quantifiable variables. For example:
- Weak: "Does this compound affect enzyme activity?"
- Strong: "How does 10 μM this compound alter the catalytic efficiency of [Enzyme X] in vitro compared to [Control Compound Y]?"
Q. Why is a literature review critical for designing studies on this compound?
- A systematic review identifies:
- Prior experimental designs (e.g., assay types, concentration ranges).
- Contradictions in reported outcomes (e.g., conflicting IC50 values).
- Unanswered mechanistic questions (e.g., off-target effects).
Advanced Research Questions
Q. How can Patient and Public Involvement (PPI) enhance experimental design for studies on this compound?
- Integrate PPI early to:
- Refine research priorities (e.g., patient-relevant outcomes like symptom reduction vs. biochemical markers).
- Improve participant recruitment strategies (e.g., minimizing invasive procedures).
- Use feedback from PPI partners to adjust lay summaries and ethical protocols .
Q. What strategies resolve contradictions in datasets related to this compound mechanisms?
- Apply triangulation :
- Cross-validate results using multiple methods (e.g., crystallography + molecular dynamics simulations).
- Conduct sensitivity analyses to test robustness against confounding variables (e.g., pH, temperature).
Q. How can researchers ensure ethical reproducibility in data collection for this compound studies?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Publish raw datasets with metadata (e.g., instrument calibration logs).
- Use standardized protocols (e.g., OECD guidelines for in vitro toxicity testing).
Methodological Tables
Table 1 : Framework Comparison for Research Question Design
| Framework | Components | Application to this compound |
|---|---|---|
| PICO | Population, Intervention, Comparison, Outcome | Define target enzymes and control compounds. |
| FINER | Feasible, Interesting, Novel, Ethical, Relevant | Ensure alignment with unmet therapeutic needs. |
Table 2 : Steps for Contradiction Analysis in this compound Data
| Step | Action | Example |
|---|---|---|
| 1 | Identify conflicting results | Compare IC50 values from two independent studies. |
| 2 | Audit methodologies | Check for differences in assay buffer conditions. |
| 3 | Replicate experiments | Repeat under standardized protocols. |
| 4 | Apply statistical corrections | Use Bonferroni correction for multiple testing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
